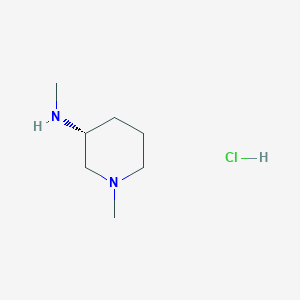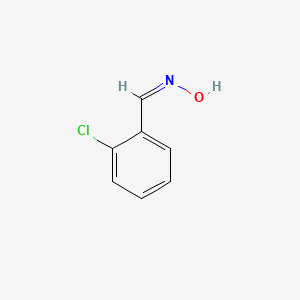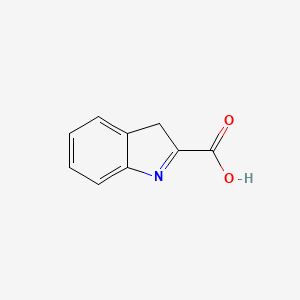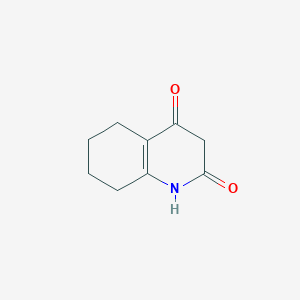
3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-オキソ-2,3-ジヒドロ-1H-インデン-5-カルバルデヒドは、分子式C10H8O2を持つ有機化合物です。これは、3位にオキソ基、5位にカルバルデヒド基が存在することを特徴とする、インデンの誘導体です。この化合物は、そのユニークな構造と反応性のために有機化学において重要な関心を集めています。
準備方法
合成経路と反応条件: 3-オキソ-2,3-ジヒドロ-1H-インデン-5-カルバルデヒドの合成は、通常、2,3-ジヒドロ-1H-インデン誘導体の酸化を伴います。 一般的な方法の1つは、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて、2,3-ジヒドロ-1H-インデン-5-カルバルデヒドを制御された条件下で酸化することです 。反応は通常、ジクロロメタンまたはアセトニトリルなどの有機溶媒中で行われ、過酸化を防ぐために室温で維持されます。
工業的生産方法: 工業規模では、3-オキソ-2,3-ジヒドロ-1H-インデン-5-カルバルデヒドの生産は、触媒酸化プロセスによって実現できます。これらのプロセスは、しばしばパラジウムまたは白金などの金属触媒を使用して、酸化反応を促進します。 連続フロー反応器の使用は、生産プロセスの効率と収率を高めることができます .
化学反応の分析
反応の種類: 3-オキソ-2,3-ジヒドロ-1H-インデン-5-カルバルデヒドは、以下を含むさまざまな化学反応を起こします。
酸化: さらなる酸化により、カルボン酸が生成される可能性があります。
還元: 還元反応により、オキソ基をヒドロキシル基に変換し、アルコール誘導体を形成することができます。
置換: この化合物は、特に芳香環で、求電子置換反応を受けることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素は、一般的に使用される酸化剤です。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。
置換: 臭素または塩素などの求電子試薬は、ハロゲン化反応に使用できます。
主要な生成物:
酸化: カルボン酸。
還元: アルコール誘導体。
置換: ハロゲン化インデン誘導体.
科学的研究の応用
3-オキソ-2,3-ジヒドロ-1H-インデン-5-カルバルデヒドは、科学研究において幅広い用途があります。
化学: これは、医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 特に新しい治療薬の設計において、創薬におけるその使用を探求する研究が進行しています。
作用機序
3-オキソ-2,3-ジヒドロ-1H-インデン-5-カルバルデヒドの作用機序は、特定の分子標的および経路との相互作用を伴います。オキソ基は求核付加反応に関与し、芳香環は求電子置換を受けることができます。 これらの相互作用は、さまざまな生物学的経路を調節することができ、化合物の観察された効果をもたらします .
類似化合物:
2,3-ジヒドロ-1H-インデン-5-カルバルデヒド: オキソ基が欠如しており、異なる反応性と用途があります。
2-オキソ-2,3-ジヒドロ-1H-1,3-ベンゾジアゾール-5-カルバルデヒド: ベンゾジアゾール環を含んでおり、異なる化学的性質と用途を提供します.
独自性: 3-オキソ-2,3-ジヒドロ-1H-インデン-5-カルバルデヒドは、インデン環にオキソ基とカルバルデヒド基の両方が存在することで独自です。 この二重の機能により、さまざまな化学反応と用途が可能になり、研究と産業のさまざまな分野で貴重な化合物となっています .
類似化合物との比較
2,3-Dihydro-1H-indene-5-carbaldehyde: Lacks the oxo group, resulting in different reactivity and applications.
2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde: Contains a benzodiazole ring, offering distinct chemical properties and uses.
Uniqueness: 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both an oxo group and a carbaldehyde group on the indene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
1187243-14-6 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
3-oxo-1,2-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5-6H,3-4H2 |
InChIキー |
OKEDETIXLUIRMM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C1C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)


![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)



